METHYL (4E)-OCT-4-ENOATE
CAS No.: 1732-00-9
Cat. No.: VC21218985
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1732-00-9 |
---|---|
Molecular Formula | C9H16O2 |
Molecular Weight | 156.22 g/mol |
IUPAC Name | methyl (E)-oct-4-enoate |
Standard InChI | InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+ |
Standard InChI Key | SSPBQLGVUAXSMH-AATRIKPKSA-N |
Isomeric SMILES | CCC/C=C/CCC(=O)OC |
SMILES | CCCC=CCCC(=O)OC |
Canonical SMILES | CCCC=CCCC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
METHYL (4E)-OCT-4-ENOATE, also known as 4-Octenoic acid methyl ester, is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . The structure consists of an eight-carbon chain (octanoate) with a trans (E) double bond positioned at the fourth carbon, and a methyl ester functional group . This trans configuration is specifically indicated by the (4E) designation in its name, referring to the stereochemistry around the double bond . The compound's structure combines features of both unsaturated fatty acids and methyl esters, with the unsaturation occurring in the middle of the carbon chain rather than near the carboxyl group as is common in many naturally occurring fatty acids .
Identification Parameters
The compound can be identified through several standard chemical identifiers:
Classification and Chemical Properties
METHYL (4E)-OCT-4-ENOATE belongs to the organic compound class known as fatty acid methyl esters (FAMEs) . These are compounds containing a fatty acid that has been esterified with a methyl group, having the general structure RC(=O)OR', where R represents the fatty aliphatic tail and R' is the methyl group .
Chemical Classification Hierarchy
The compound's classification follows a hierarchical system:
This classification positions METHYL (4E)-OCT-4-ENOATE within the broader family of lipid compounds, specifically identifying it as a fatty acid derivative with particular structural features that determine its chemical behavior .
Physical and Chemical Properties
The physical and chemical properties of METHYL (4E)-OCT-4-ENOATE contribute to its behavior in different environments and reactions:
These properties suggest that METHYL (4E)-OCT-4-ENOATE is moderately lipophilic, with limited water solubility but good solubility in organic solvents . The presence of the double bond increases its reactivity compared to saturated esters, making it susceptible to addition reactions and oxidation .
Synonyms and Nomenclature
METHYL (4E)-OCT-4-ENOATE is known by several synonyms in scientific literature, reflecting different naming conventions and historical usage:
Synonym | Reference |
---|---|
methyl (E)-oct-4-enoate | |
4-Octenoic acid, methyl ester | |
Methyl 4Z-octenoate | |
4-Octenoic acid methyl ester | |
METHYL (4E)-OCT-4-ENOATE |
The variations in nomenclature primarily relate to different ways of indicating the position and stereochemistry of the double bond . It should be noted that some sources list it as "Methyl 4Z-octenoate" despite also providing an InChI key that indicates an E configuration (as denoted by the "AATRIKPKSA" segment in the InChI key) . This inconsistency appears to be a database error, as the structural information and identifier codes consistently point to the trans (E) configuration .
Structural Representation
The structure of METHYL (4E)-OCT-4-ENOATE can be represented in several formats:
SMILES Notation
The Simplified Molecular Input Line Entry System (SMILES) representation for the compound is:
CCC\C=C\CCC(=O)OC
This notation encodes the carbon chain, the trans double bond (indicated by the \C=C\ pattern), and the methyl ester group at the end of the molecule .
InChI Identifier
The International Chemical Identifier (InChI) provides a more detailed structural description:
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+
The "/b6-5+" segment specifically indicates the trans configuration of the double bond between carbons 5 and 6 in the InChI numbering system .
Research Context and Applications
Analytical Chemistry
Fatty acid methyl esters, including METHYL (4E)-OCT-4-ENOATE, are commonly used in analytical chemistry, particularly in gas chromatography analysis of fatty acid compositions . The methylation of fatty acids improves their volatility and thermal stability, making them suitable for GC analysis .
Organic Synthesis
Compounds with similar structures appear in synthetic organic chemistry as intermediates or reagents. For example, search result mentions vinylogous diester condensation in the context of synthesizing (+)-Abscisic acid, illustrating how structurally related compounds can feature in complex organic syntheses .
Structural Comparisons with Related Compounds
METHYL (4E)-OCT-4-ENOATE belongs to a family of unsaturated fatty acid methyl esters. Comparing it with structurally related compounds provides insight into how small structural variations affect chemical properties:
These structural relationships demonstrate how chain length and unsaturation patterns influence the physical and chemical properties of fatty acid methyl esters . As chain length increases, properties such as boiling point, melting point, and lipophilicity tend to increase, while the presence of double bonds typically lowers melting points and increases reactivity .
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